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Compound of Interest

Compound Name: Isoamyl angelate

Cat. No.: B085175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isoamyl angelate, a naturally occurring ester found in Roman chamomile (Chamaemelum

nobile), is a significant contributor to the plant's characteristic aroma and has demonstrated

potential as a bioactive compound. This technical guide provides a comprehensive overview of

the spectroscopic data for isoamyl angelate, including predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectra, and known Mass Spectrometry (MS) data. Detailed

experimental protocols for acquiring such data are presented, alongside a discussion of its role

in modulating central nervous system activity. This document is intended to serve as a

foundational resource for researchers engaged in natural product chemistry, pharmacology,

and drug development.

Chemical Structure and Properties
IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate

Synonyms: Angelic acid isoamyl ester, Isopentyl angelate

Molecular Formula: C₁₀H₁₈O₂

Molecular Weight: 170.25 g/mol [1]

Appearance: Colorless liquid
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Odor: Fruity, chamomile-like

Spectroscopic Data
The following tables summarize the key spectroscopic data for isoamyl angelate. Note that the

¹H and ¹³C NMR and IR data are predicted based on the chemical structure and analysis of

analogous compounds, as direct experimental spectra are not readily available in the public

domain.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts for Isoamyl Angelate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.05 qq 1H CH=C(CH₃)₂

~4.10 t 2H -O-CH₂-CH₂-

~1.95 dq 3H =C-CH₃

~1.85 m 3H =C(CH)-CH₃

~1.70 m 1H -CH₂-CH(CH₃)₂

~1.55 q 2H -O-CH₂-CH₂-

~0.92 d 6H -CH(CH₃)₂

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts for Isoamyl Angelate
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Chemical Shift (δ) ppm Assignment

~168.0 C=O (Ester)

~138.5 =C(CH₃)₂

~128.0 CH=

~63.5 -O-CH₂-

~37.5 -CH₂-CH(CH₃)₂

~25.0 -CH(CH₃)₂

~22.5 -CH(CH₃)₂

~20.5 =C-CH₃

~15.8 =C(CH)-CH₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Peaks for Isoamyl Angelate

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~1715 Strong
C=O stretch (α,β-unsaturated

ester)

~1650 Medium C=C stretch (alkene)

~1240 Strong C-O stretch (ester)

~1150 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Isoamyl Angelate
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Parameter Value Reference

Molecular Formula C₁₀H₁₈O₂ [1][2]

Molecular Weight 170.25 g/mol [1][2]

Exact Mass 170.13068 g/mol [1]

Fragmentation (GC-MS) 27 peaks observed [1]

Expected Fragmentation Pattern: The mass spectrum of isoamyl angelate is expected to

show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the

loss of the isoamyl group (C₅H₁₁) resulting in a fragment at m/z 100 (angelic acid cation) and

subsequent loss of CO to give a fragment at m/z 72. Cleavage of the isoamyl side chain would

also be expected, leading to a prominent peak at m/z 70 due to the stable isopentyl cation.

Bioactivity and Signaling Pathway
Isoamyl angelate has been identified as a key bioactive constituent in Roman chamomile

essential oil, contributing to its observed psychostimulant effects. Research has shown that it

can promote ambulation in mice, an effect that is attenuated by dopamine antagonists. This

suggests that isoamyl angelate's mechanism of action may involve the dopaminergic system.
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Caption: Workflow for the identification and bioactivity assessment of isoamyl angelate.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of liquid ester

samples like isoamyl angelate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a volatile sample and obtain the mass

spectrum of isoamyl angelate.

Methodology:

Sample Preparation: Dilute the isoamyl angelate sample (e.g., 1 µL) in a suitable volatile

solvent such as hexane or dichloromethane (e.g., 1 mL).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
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GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness) is typically suitable.

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 5

°C/min to 240 °C and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The resulting chromatogram will show peaks corresponding to the different

components of the sample. The mass spectrum of the peak corresponding to isoamyl
angelate can be analyzed for its fragmentation pattern and compared to spectral libraries for

confirmation.
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Caption: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of isoamyl
angelate.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b085175?utm_src=pdf-body-img
https://www.benchchem.com/product/b085175?utm_src=pdf-body
https://www.benchchem.com/product/b085175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of isoamyl angelate in about 0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in isoamyl angelate.
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Methodology:

Sample Preparation: As isoamyl angelate is a liquid, it can be analyzed directly as a neat

thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition (Thin Film Method):

Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Mount the plates in the spectrometer's sample holder.

Acquisition (ATR Method):

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Place a drop of the sample directly onto the ATR crystal.

Spectral Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates or ATR crystal should

be recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups in the molecule.

Conclusion
This technical guide provides a consolidated resource on the spectroscopic and bioactive

properties of isoamyl angelate. The presented data and protocols are intended to facilitate
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further research into this and related natural products. The potential for isoamyl angelate to

modulate the dopaminergic system warrants further investigation for its applications in

pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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